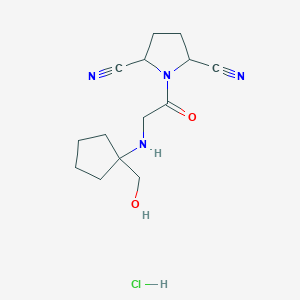
DPPI 1c 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DPPI 1c hydrochloride, also known as DPPI 1c hydrochloride, is a useful research compound. Its molecular formula is C14H20N4O2.HCl and its molecular weight is 312.8. The purity is usually 95%.
BenchChem offers high-quality DPPI 1c hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DPPI 1c hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Intracellular Peptide Catabolism
Dipeptidylpeptidase IV (DPP IV) was originally thought to be a housekeeping enzyme that contributes to intracellular peptide catabolism . This means it plays a crucial role in breaking down peptides within cells, which is essential for maintaining cellular functions and homeostasis.
Renin-Angiotensin System Regulation
More specific roles for this cytosolic metallopeptidase, in the renin-angiotensin system and oxidative stress regulation, were confirmed, or recognized, only recently . The renin-angiotensin system is a hormone system that regulates blood pressure and fluid balance.
Oxidative Stress Regulation
DPP IV also plays a role in regulating oxidative stress . Oxidative stress occurs when there’s an imbalance between the production of free radicals and the body’s ability to counteract their harmful effects. It’s often associated with several diseases, including diabetes, cancer, and neurodegenerative diseases.
Diabetes Management
DPPI 1c hydrochloride is an inhibitor of DPP-IV that displays selectivity over enzymes with DPP-like activity . It increases plasma GLP-1 levels and improves glucose tolerance in diabetic mice following oral glucose challenge . This suggests that it could potentially be used in the management of diabetes.
Cancer Progression
To prove indicated (patho)physiological functions of DPP III in cancer progression, selective and potent inhibitors are needed . This suggests that DPP IV inhibitors like DPPI 1c hydrochloride could potentially be used in cancer research and treatment.
Cataract Formation
DPP III is also indicated in cataract formation . Cataracts are a common condition where the lens of the eye becomes cloudy, leading to blurry vision. DPP IV inhibitors could potentially be used in research or treatment related to cataracts.
Endogenous Pain Modulation
DPP III is also involved in endogenous pain modulation . This suggests that DPP IV inhibitors could potentially be used in pain management research or treatment.
Inhibitory Peptides Research
Two novel dipeptidyl peptidase IV (DPP-IV) inhibitory peptides were discovered from goat milk protein by peptidomics, in silico analysis, and in vitro assessment . This suggests that DPP IV inhibitors could potentially be used in research related to inhibitory peptides.
作用机制
Target of Action
Dipeptidylpeptidase IV Inhibitor III, also known as PD118635 or DPPI 1c hydrochloride, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a widely expressed enzyme that exerts catalytic activity, cleaving proteins containing a position 2 alanine or proline .
Mode of Action
Dipeptidylpeptidase IV Inhibitor III acts by inhibiting the DPP-4 enzyme . This inhibition prevents the degradation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) . The inhibition of DPP-4 leads to an increase in the levels of these incretins .
Biochemical Pathways
The inhibition of DPP-4 affects several biochemical pathways. The primary pathway involves the enhancement of glucose-dependent insulin secretion . By preventing the degradation of incretins like GLP-1 and GIP, DPP-4 inhibitors increase their levels, leading to enhanced insulin secretion in a glucose-dependent manner . This results in improved glycemic control .
Pharmacokinetics
Dpp-4 inhibitors generally have high aqueous solubility . They are orally active and have been shown to be efficacious and well-tolerated
Result of Action
The primary result of the action of Dipeptidylpeptidase IV Inhibitor III is the improvement of glucose tolerance . By inhibiting DPP-4 and thereby increasing incretin levels, it enhances glucose-dependent insulin secretion, leading to better control of blood glucose levels . This makes DPP-4 inhibitors useful in the management of type 2 diabetes .
Action Environment
Factors such as diet and lifestyle can influence the risk and management of conditions like type 2 diabetes, which dpp-4 inhibitors are used to treat
属性
IUPAC Name |
1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCWAHDCHQTNBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipeptidylpeptidase IV Inhibitor III | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

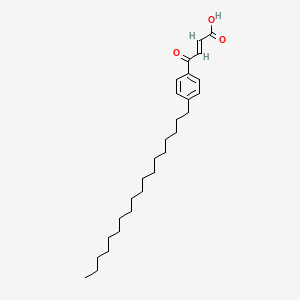

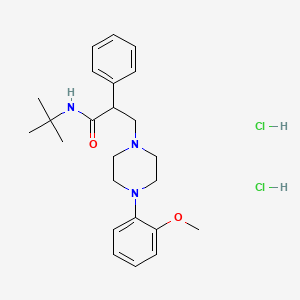
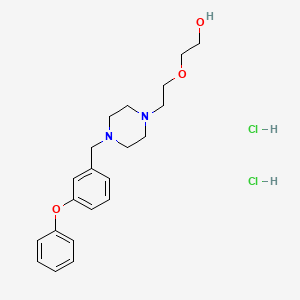
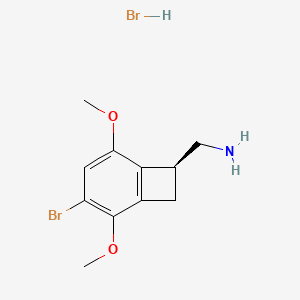
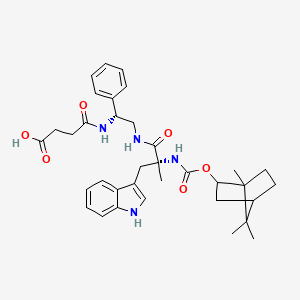
![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)
![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)
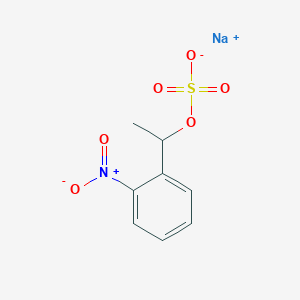

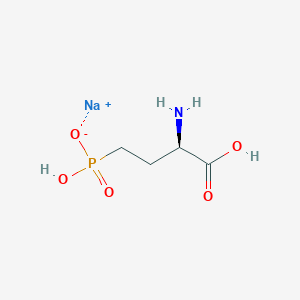
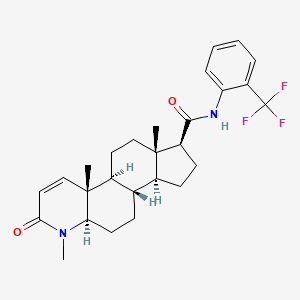
![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)